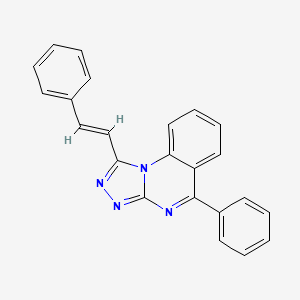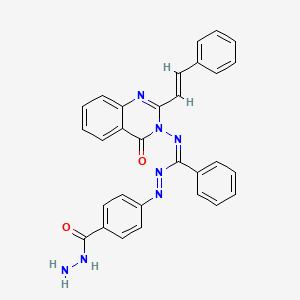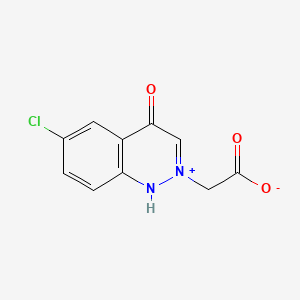
Heptadecenylcatechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecenylcatechol is an organic compound with the molecular formula C23H38O2 It is a derivative of catechol, where a heptadecenyl group is substituted at one of the hydroxyl positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecenylcatechol can be synthesized through several methods. One common approach involves the alkylation of catechol with heptadecenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the catechol, followed by the addition of the heptadecenyl halide to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Heptadecenylcatechol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.
Reduction: Reduction of this compound can lead to the formation of catechol derivatives with reduced functional groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Quinones
Reduction: Reduced catechol derivatives
Substitution: Alkylated or acylated catechol derivatives
Scientific Research Applications
Heptadecenylcatechol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound’s antioxidant properties make it a candidate for the development of drugs aimed at reducing oxidative stress-related diseases.
Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of heptadecenylcatechol involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl groups can participate in redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can modulate cellular signaling pathways and induce oxidative stress, which may contribute to its antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Heptadecenylcatechol can be compared with other catechol derivatives, such as:
3-Heptadecylcatechol: Similar in structure but with a saturated heptadecyl group instead of an unsaturated heptadecenyl group.
Catechol: The parent compound with two hydroxyl groups on a benzene ring.
Hydroquinone: A similar compound with hydroxyl groups in the para position on the benzene ring.
Uniqueness: Its unsaturated alkyl chain can participate in additional chemical reactions, providing opportunities for further functionalization and application .
Properties
CAS No. |
54954-20-0 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-[(Z)-heptadec-8-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h9-10,17,19-20,24-25H,2-8,11-16,18H2,1H3/b10-9- |
InChI Key |
XOVWSFACOVXOLB-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















